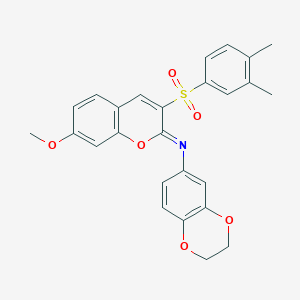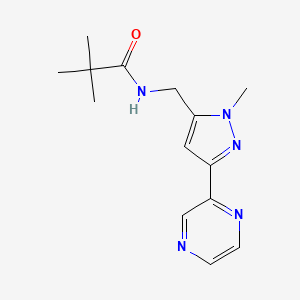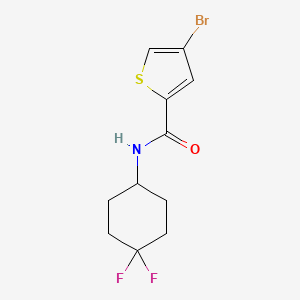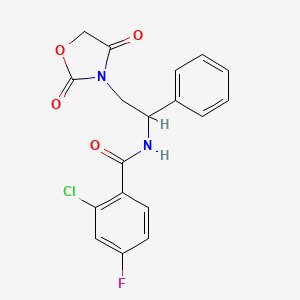
2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide” is likely to be an organic compound containing a benzenesulfonamide moiety, a furan ring, and a bromine atom. Benzenesulfonamides are known to have various biological activities and are used in the synthesis of a wide range of pharmaceuticals . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The bromine atom could potentially make this compound reactive, as it is a good leaving group.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a benzenesulfonamide moiety, a furan ring, and a bromine atom are likely to undergo a variety of chemical reactions. For example, the bromine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide group could potentially result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the one , have been found to possess significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . This makes them valuable in the field of medicinal chemistry.
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . This includes their use as antimicrobial drugs, which are powerful tools in the fight against bacterial strain-caused infection .
Synthesis of Other Compounds
The compound could potentially be used in the synthesis of other complex compounds. For instance, the bromination of the methyl group of certain compounds under specific conditions can lead to the formation of brominated intermediates . These intermediates can then be converted into other compounds through further reactions .
Suzuki–Miyaura Cross-Coupling Reaction
The compound has been used in the Suzuki–Miyaura cross-coupling reaction . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. The reaction is widely used in organic chemistry to create biaryl compounds .
Synthesis of Dehydronorcantharidins
The compound has been used in the synthesis of 5,6-dehydronorcantharidins . These are a type of furan derivative that has been studied for their potential biological activities.
Biological and Clinical Applications
Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it’s possible that “2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide” could have similar applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various chemical reactions, suggesting that this compound may also interact with a variety of molecular targets .
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various chemical reactions, suggesting that this compound may also be involved in a variety of biochemical pathways .
Pharmacokinetics
Based on its structure, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been shown to have various effects, suggesting that this compound may also have a variety of molecular and cellular effects .
Action Environment
The action of this compound is likely to be influenced by various environmental factors, including temperature, pH, and the presence of other molecules .
Future Directions
The future research directions could involve exploring the biological activity of this compound, given the known activities of benzenesulfonamides and furan derivatives . Additionally, the bromine atom in the compound provides an opportunity for further functionalization, potentially leading to a wide range of derivatives.
properties
IUPAC Name |
2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-10(8-11-6-7-18-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-7,9-10,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUSKDYCQWDMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2856626.png)

![3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2856629.png)
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2856635.png)

![N-[1-[2-(2-Formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2856637.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea](/img/structure/B2856643.png)
![N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2856644.png)
